molecular formula C28H24N2NaO6 B606825 CTK7A CAS No. 1297262-16-8

CTK7A

Katalognummer B606825
CAS-Nummer: 1297262-16-8
Molekulargewicht: 507.5 g/mol
InChI-Schlüssel: JOSUOVSOSLHPCP-RUACYTINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CTK7A is a curcumin derivative known for its anticancer properties. It functions by inhibiting the histone acetyltransferase activity of p300, which reduces the autoacetylation of p300 and affects its interaction with hypoxia-inducible factor 1-alpha. This inhibition leads to decreased accumulation and activity of hypoxia-inducible factor 1-alpha, making this compound a potential candidate for cancer treatment research .

Wissenschaftliche Forschungsanwendungen

CTK7A has a wide range of scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CTK7A is synthesized through a series of chemical reactions involving curcumin derivatives. The synthetic route typically involves the reaction of curcumin with various reagents to introduce specific functional groups that enhance its biological activity. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

CTK7A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Wirkmechanismus

CTK7A exerts its effects by inhibiting the histone acetyltransferase activity of p300. This inhibition reduces the autoacetylation of p300, which in turn affects its interaction with hypoxia-inducible factor 1-alpha. The decreased interaction leads to reduced accumulation and activity of hypoxia-inducible factor 1-alpha, ultimately inhibiting cancer cell growth and proliferation. Molecular docking studies have shown that this compound significantly decreases the binding energy of the p300 and hypoxia-inducible factor 1-alpha complex, further supporting its role as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

CTK7A is unique among curcumin derivatives due to its specific inhibition of p300 histone acetyltransferase activity. Similar compounds include:

This compound stands out due to its high specificity and potency in inhibiting p300 histone acetyltransferase activity, making it a valuable tool in cancer research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

1297262-16-8

Molekularformel

C28H24N2NaO6

Molekulargewicht

507.5 g/mol

IUPAC-Name

Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-1-yl]benzoate

InChI

InChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/b9-3+,10-4+;

InChI-Schlüssel

JOSUOVSOSLHPCP-RUACYTINSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O.[Na]

SMILES

O=C([O-])C1=CC=C(N2N=C(/C=C/C3=CC=C(O)C(OC)=C3)C=C2/C=C/C4=CC=C(O)C(OC)=C4)C=C1.[Na+]

Kanonische SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O.[Na]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CTK 7A;  CTK-7A;  CTK7A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CTK7A
Reactant of Route 2
CTK7A
Reactant of Route 3
Reactant of Route 3
CTK7A
Reactant of Route 4
CTK7A
Reactant of Route 5
CTK7A
Reactant of Route 6
CTK7A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.